

Technical Guide: Spectroscopic Characterization of Methyl 4-O-Methyl-D-glucuronate

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: Methyl 4-O-Methyl-D-glucuronate

Cat. No.: B12291563

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Executive Summary & Structural Context

Methyl 4-O-methyl-D-glucuronate is a critical uronic acid derivative found in the hemicellulose fraction of plant cell walls, particularly in glucuronoxylans. In analytical workflows, the free acid is unstable and difficult to characterize directly. Therefore, it is almost exclusively analyzed as its methyl ester methyl glycoside derivative.

- IUPAC Name: Methyl (methyl 4-O-methyl- α -D-glucopyranosid)uronate
- Molecular Formula: C
H
O
- Molecular Weight: 236.22 g/mol
- Key Structural Features:
 - C1 (Anomeric): Methylated (Glycoside), typically

-configuration (

C

chair).

o C4: Methyl ether (-OCH

).

o C6: Methyl ester (-COOCH

).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following data represents the purified

-anomer. The

-configuration is confirmed by the coupling constant

(~3.6 Hz), which is characteristic of a cis relationship between H1 and H2 in the gluco-configuration.

Table 1: H NMR Chemical Shifts (300 MHz, D O)

Proton	(ppm)	Multiplicity	Coupling Constants (in Hz)	Structural Assignment
H-1	5.25	Doublet (d)		Anomeric proton (-linkage)
H-5	4.39	Doublet (d)		Next to ester carbonyl
COOC	3.84	Singlet (s)	-	Methyl ester protons
H-3	3.81	Triplet (t)		Ring proton
H-2	3.59	Doublet of Doublets (dd)		Ring proton
C4-OC	3.48	Singlet (s)	-	Methyl ether at C4
H-4	3.35	Triplet (t)		Site of methylation
C1-OC	3.42*	Singlet (s)	-	Anomeric methyl group

*Note: The anomeric O-Methyl signal often overlaps with ring protons depending on solvent/temp; 3.42 is a typical value for methyl glycosides in D

O.

Table 2: C NMR Chemical Shifts (75 MHz, D O)

Carbon	(ppm)	Assignment
C-6	172.9	Carbonyl (Ester)
C-1	93.2	Anomeric Carbon
C-4	82.2	Methine (shifted downfield due to OMe)
C-3	72.8	Methine
C-2	71.9	Methine
C-5	70.0	Methine
C4-O H	60.8	Methyl Ether Carbon
COO H	54.2	Methyl Ester Carbon



Expert Insight: The signal at 82.2 ppm (C-4) is the diagnostic peak. In non-methylated glucuronic acid, C-4 typically resonates around 71-73 ppm. The ~10 ppm downfield shift confirms the 4-O-methylation.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the ester carbonyl and the ether linkages.

Table 3: Characteristic IR Absorption Bands

Wavenumber (cmngcontent-ng-c3932382896="" _ngghost-ng-c706637299="" class="inline ng-star-inserted">)	Vibration Mode	Intensity	Diagnostic Value
3400 - 3500	O-H Stretch	Broad, Strong	Free hydroxyls at C2, C3.
2900 - 2950	C-H Stretch	Medium	Methyl groups (OMe, COOMe).
1735 - 1750	C=O Stretch	Strong, Sharp	Methyl Ester (C6). Distinguishes from free acid.
1440 - 1460	C-H Bending	Medium	Methyl group deformations.
1200 - 1250	C-O-C Stretch	Strong	Ester C-O-C antisymmetric stretch.
1050 - 1100	C-O Stretch	Strong	Glycosidic ether linkage / Ring C-O.

Mass Spectrometry (MS) Fragmentation

In Electron Impact (EI) or ESI-MS/MS, the molecule follows distinct fragmentation pathways characteristic of methylated uronates.

Primary Fragmentation Pathway (EI-MS, 70eV)

The molecular ion (

) is often weak or absent. Analysis typically relies on daughter ions.

- Loss of Methoxy Radicals:

- 205:
(Loss of anomeric OMe).
- 177:
(Loss of ester group).
- Ring Cleavage (Retro-Diels-Alder / Cross-Ring):
 - The presence of the methyl group at C4 stabilizes specific ring fragments.
 - 116-120 range: Characteristic of fragments containing the C4-OMe group.
- McLafferty Rearrangement:
 - The methyl ester moiety can undergo rearrangement, often yielding ions at 75 or 88 depending on substitution patterns.

Experimental Protocol: Synthesis & Isolation

Objective: Preparation of Methyl (methyl 4-O-methyl- α -D-glucopyranosid)uronate from 4-O-methyl-D-glucuronic acid.

Reagents

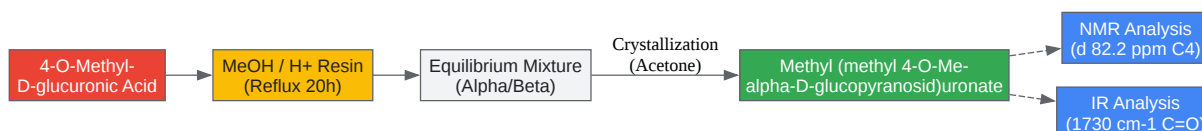
- 4-O-methyl-D-glucuronic acid (or xylan hydrolysate).
- Absolute Methanol.
- Dowex-50 X-8 (H form) cation exchange resin.[\[1\]](#)

Step-by-Step Workflow

- Resin Activation: Wash Dowex-50 resin with 1M HCl, then rinse with deionized water until neutral, followed by absolute methanol.

- Esterification/Glycosidation: Dissolve the starting uronic acid (1.0 eq) in absolute methanol (0.1 M concentration).
- Catalysis: Add activated Dowex-50 resin (approx. 1g per 10mmol substrate).
- Reflux: Heat the mixture to reflux (65°C) with stirring for 20 hours. This step simultaneously esterifies the carboxylic acid (C6) and methylates the anomeric position (C1).
- Filtration: Filter off the resin while the solution is warm. Wash resin with methanol.
- Concentration: Evaporate the solvent under reduced pressure (rotary evaporator) to yield a syrup.
- Crystallization: Dissolve the syrup in a minimum amount of hot acetone or ethanol. Allow to cool slowly to induce crystallization of the
-anomer.

Visualization: Synthesis & Characterization Logic



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Caption: Synthesis pathway converting the free acid to the stable methyl ester glycoside, followed by spectroscopic validation points.

References

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- Roslund, M. U., et al. (2008). Complete assignments of the ^1H and ^{13}C chemical shifts... of D-glucopyranosyl-D-glucopyranosides. Carbohydrate Research, 343(1), 101-112.
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Sources

- [1. Synthesis and Molecular Structure of Methyl 4-O-methyl- \$\alpha\$ -D-glucopyranuronate - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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